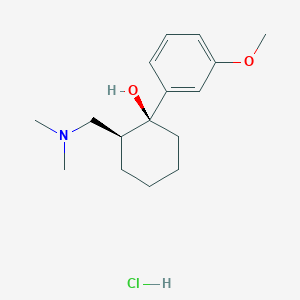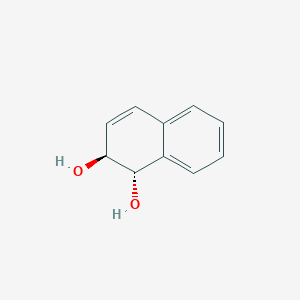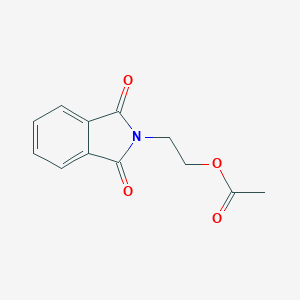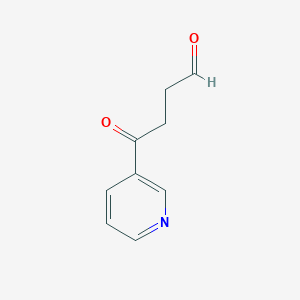
4-Oxo-4-(pyridin-3-yl)butanal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Oxo-4-(pyridin-3-yl)butanal involves complex chemical reactions that yield various molecular structures with significant biological and chemical properties. Studies have demonstrated methods for synthesizing these compounds through reactions that involve specific conditions to achieve the desired chemical structure. For example, oxidative polycondensation reactions have been used to create oligomers with enhanced thermal stability and molecular weights, indicating the versatility of synthesis methods for these compounds (Kaya & Çulhaoğlu, 2007).
Molecular Structure Analysis
The molecular structure of 4-Oxo-4-(pyridin-3-yl)butanal and related compounds is characterized by complex interactions and bonds that contribute to their stability and reactivity. X-ray diffraction studies and crystallography have provided insights into the arrangement of atoms within these molecules, revealing the presence of strong hydrogen bonds and supramolecular structures. These studies have also shown how different functional groups affect the overall molecular configuration and stability (Naveen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Oxo-4-(pyridin-3-yl)butanal and similar compounds often result in the formation of complex structures with unique properties. Research has explored various chemical reactions, including oxidative coupling and lithiation, that modify the chemical structure and enhance the compound's reactivity and potential applications. These reactions are crucial for the development of new materials and pharmaceuticals (Rouquet, Blakemore, & Ley, 2014).
Physical Properties Analysis
The physical properties of 4-Oxo-4-(pyridin-3-yl)butanal and related compounds, such as thermal stability and molecular weight, are critical for their application in various fields. Studies have shown that these compounds possess high thermal stability, which is beneficial for their use in high-temperature applications. Additionally, the determination of molecular weight through techniques like size-exclusion chromatography provides valuable information for the synthesis and application of these compounds in material science (Kaya & Çulhaoğlu, 2007).
Chemical Properties Analysis
The chemical properties of 4-Oxo-4-(pyridin-3-yl)butanal, including reactivity and the formation of chemical bonds, are essential for understanding its interactions and potential uses. Research into these properties has revealed the compound's ability to undergo various chemical reactions, leading to the formation of new compounds with diverse chemical structures and applications. The study of these properties is crucial for the development of novel chemical processes and materials (Rouquet, Blakemore, & Ley, 2014).
Applications De Recherche Scientifique
Molecular Structure and Supramolecular Architecture : The unique molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, characterized by a bent side chain and strong hydrogen bonds, forms a two-dimensional zig-zag sheet and a three-dimensional supramolecular architecture. This makes it significant for the study of crystal and molecular structure (Naveen et al., 2016). Similarly, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid reveals unique supramolecular synthons with a distinctive 1D architecture and hydrogen bonding patterns, highlighting its importance in crystallography (PrakashShet et al., 2018).
Potential Antiviral Activity : Novel compounds synthesized by combining 3-oxo-N-Pyridin-2-yl butyramide with ethylacetoacetate result in new pyrimidines with potential antiviral activities, suggesting its use in pharmacology (Saxena et al., 2011).
Precursor for Heterocyclic Compounds : Compounds like 3-oxo-N-(pyridin-2-yl)butanamide show significant reactivity and synthetic importance, serving as precursors for various heterocyclic compounds. This highlights their role in organic synthesis (Fadda et al., 2015).
Biological Activities : Flexible imine oximes, which are structurally related, exhibit interesting biological activities. DNA binding and protein docking studies indicate their potential in biochemistry and pharmacology (Kaya, 2016).
Building Blocks in Organic Synthesis : N-butyllithium-catalyzed ortho-lithiation of pyridines with an oxetane unit provides rapid access to new functionalized pyridine oxetane building blocks, useful in synthetic organic chemistry (Rouquet et al., 2014).
Antimicrobial Properties : Certain derivatives, such as oligo-4-[(pyridine-3-yl-methylene) amino] phenol, demonstrate high stability and effectiveness as antimicrobial agents against various bacteria and fungi (Kaya et al., 2006).
Catalysis and Water Oxidation : In the field of catalysis, new families of Ru complexes for water oxidation have been developed using derivatives like 4-methylpyridine as axial ligands (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFONOJVUTZAMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226923 | |
| Record name | 4-Oxo-4-(3-pyridinebutanal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(pyridin-3-yl)butanal | |
CAS RN |
76014-80-7 | |
| Record name | γ-Oxo-3-pyridinebutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-4-(3-pyridinebutanal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4-(3-pyridinebutanal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXO-4-(3-PYRIDINEBUTANAL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82739XE26C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Oxo-1-(3-pyridyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



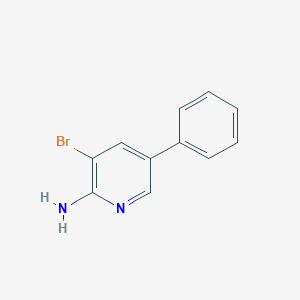
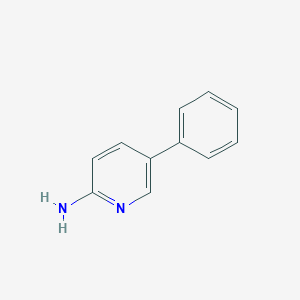
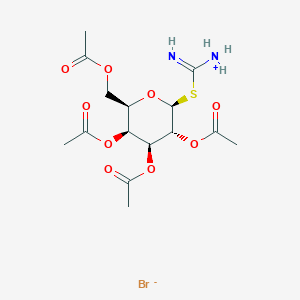
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
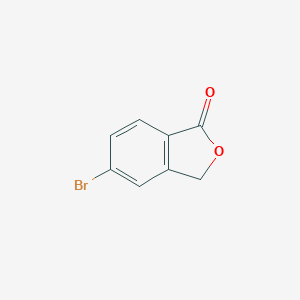
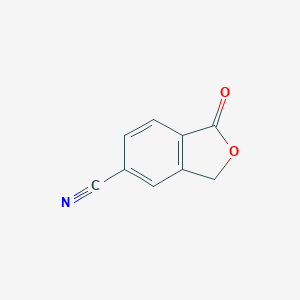
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)
